3-Hydroxy-2-iodobenzoic acid

Descripción general

Descripción

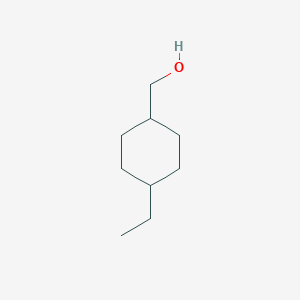

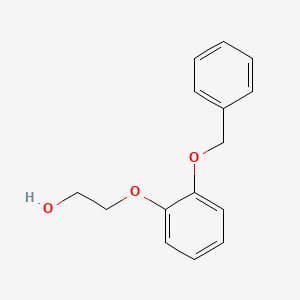

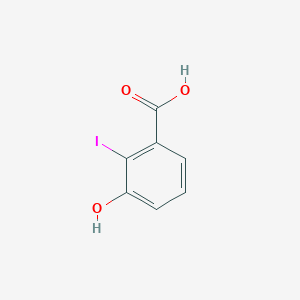

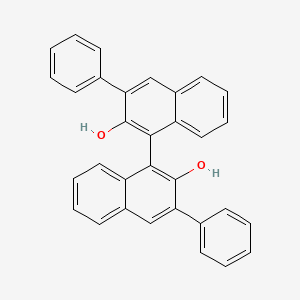

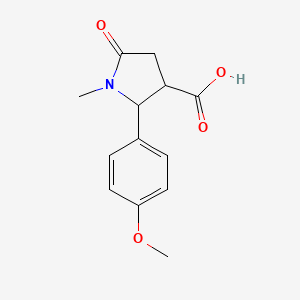

3-Hydroxy-2-iodobenzoic acid is a chemical compound with the molecular formula C7H5IO3 . It has an average mass of 264.017 Da and a monoisotopic mass of 263.928314 Da .

Synthesis Analysis

The synthesis of 2-Iodobenzoic acid, a compound similar to 3-Hydroxy-2-iodobenzoic acid, can be achieved by a Sandmeyer reaction, which involves the diazotization of anthranilic acid followed by a reaction with iodide . Another method involves the oxidation of 2-iodobenzoic acid using Oxone® in aqueous solution under mild conditions at room temperature .Molecular Structure Analysis

The molecular structure of 3-Hydroxy-2-iodobenzoic acid consists of 7 carbon atoms, 5 hydrogen atoms, 1 iodine atom, and 3 oxygen atoms . It has a molar refractivity of 48.0±0.3 cm³ .Physical And Chemical Properties Analysis

3-Hydroxy-2-iodobenzoic acid has a density of 2.2±0.1 g/cm³, a boiling point of 315.4±32.0 °C at 760 mmHg, and a flash point of 144.5±25.1 °C . It also has a polar surface area of 58 Ų and a molar volume of 122.5±3.0 cm³ .Aplicaciones Científicas De Investigación

Synthesis of Cyclic Hypervalent Iodine(III) Oxidants

3-Hydroxy-2-iodobenzoic acid is used in the preparation of nonexplosive cyclic hypervalent iodine(III) oxidants . These oxidants are efficient organocatalysts and reagents for various reactions . The preparation method is convenient, practical, and can be carried out under mild conditions .

Precursor for Other Cyclic Organoiodine(III) Derivatives

The 2-iodosobenzoic acids (IBAs) obtained from 3-Hydroxy-2-iodobenzoic acid can be used as precursors of other cyclic organoiodine(III) derivatives . This is achieved by the solvolytic derivatization of the hydroxy group under mild conditions .

Catalyst and Reagent in Various Reactions

3-Hydroxy-2-iodobenzoic acid, as a representative trivalent cyclic hypervalent iodine oxidant, has been used as a catalyst and reagent in various reactions . These include decarboxylative alkynylation , decarboxylative acylarylation , oxyalkenylation , oxyarylation , oxidative C–H arylation , C–H hydroxylation , C-H oxidation , ring-opening hydrazination , and asymmetric intramolecular α-cyclopropanation .

Detection of Sulfhydryl Groups in Proteins

3-Hydroxy-2-iodobenzoic acid acts as a reagent for the detection of sulfhydryl groups in proteins .

Preparation of Dess-Martin Periodinane

3-Hydroxy-2-iodobenzoic acid is used in the preparation of Dess-Martin periodinane , which is an oxidizing agent in synthetic chemistry .

Suzuki Reaction

3-Hydroxy-2-iodobenzoic acid is also used in the Suzuki reaction , a type of cross-coupling reaction, which is a powerful tool for the formation of carbon-carbon bonds.

Safety and Hazards

2-Iodobenzoic acid, a compound similar to 3-Hydroxy-2-iodobenzoic acid, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Direcciones Futuras

The future directions of research on 3-Hydroxy-2-iodobenzoic acid and related compounds could involve the development of safer and more efficient methods for their synthesis . For instance, the use of nonexplosive cyclic hypervalent iodine (III) oxidants as efficient organocatalysts and reagents for various reactions is a promising area of research .

Mecanismo De Acción

Target of Action

3-Hydroxy-2-iodobenzoic acid is a derivative of 2-iodosobenzoic acid (IBA) and 2-iodoxybenzoic acid (IBX), which are known to be nonmetallic green oxidants . These compounds can be regenerated from 2-iodobenzoic acid without requiring an external ligand except for water . The carboxy group adjacent to the iodine atom serves as an endogenous ligand . .

Mode of Action

Its parent compounds, iba and ibx, have been used as catalysts and reagents in various reactions . These include decarboxylative alkynylation , decarboxylative acylarylation , oxyalkenylation , oxyarylation , oxidative C–H arylation , C–H hydroxylation , C-H oxidation , ring-opening hydrazination , and asymmetric intramolecular α-cyclopropanation . It is plausible that 3-Hydroxy-2-iodobenzoic acid may exhibit similar reactivity, but this needs to be confirmed by experimental studies.

Biochemical Pathways

It is known that its parent compounds, iba and ibx, are involved in various reactions that affect different biochemical pathways . For instance, they participate in oxidative C–H arylation , which is a key step in many biosynthetic pathways

Result of Action

Its parent compounds, iba and ibx, are known to act as oxidants . They are involved in various reactions, such as oxidative C–H arylation , which can lead to the formation of new carbon-carbon bonds

Action Environment

The action of 3-Hydroxy-2-iodobenzoic acid is likely to be influenced by environmental factors, given that its parent compounds, IBA and IBX, are known to be nonmetallic green oxidants . They can be regenerated from 2-iodobenzoic acid without requiring an external ligand except for water . This suggests that the presence of water and the pH of the environment could potentially influence the action, efficacy, and stability of 3-Hydroxy-2-iodobenzoic acid.

Propiedades

IUPAC Name |

3-hydroxy-2-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPLPINFTMFQTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-2-iodobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B3153338.png)

![ethyl N-[3-(4-chloroanilino)-2-cyanoacryloyl]carbamate](/img/structure/B3153416.png)